An In-depth Technical Guide to 3-Amino-L-tyrosine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 3-Amino-L-tyrosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-L-tyrosine is a synthetic derivative of the proteinogenic amino acid L-tyrosine, characterized by the addition of an amino group at the third position of the phenyl ring.[1][2] This modification imparts unique chemical and biological properties, making it a molecule of significant interest in various fields of research, including oncology, neurobiology, and biotechnology. Its structural similarity to L-tyrosine allows it to interact with biological systems that recognize and process the natural amino acid, leading to a range of effects from enzyme inhibition to the induction of cellular pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 3-Amino-L-tyrosine, along with detailed experimental protocols for its study.
Chemical Structure and Properties
3-Amino-L-tyrosine, with the IUPAC name (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, is classified as a derivative of L-tyrosine, a member of phenols, and a substituted aniline.[1][2] The presence of the additional amino group on the aromatic ring significantly alters its electronic properties and potential for biological interactions compared to its parent molecule, L-tyrosine.
Data Presentation: Physicochemical Properties
The quantitative physicochemical properties of 3-Amino-L-tyrosine and its common salt forms are summarized in the table below for easy comparison.
| Property | 3-Amino-L-tyrosine | 3-Amino-L-tyrosine Dihydrochloride Monohydrate | L-Tyrosine (for comparison) |
| IUPAC Name | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1] | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride;hydrate | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid[3] |
| Synonyms | 3-Aminotyrosine, L-3-Aminotyrosine[1] | 3-Aminotyrosine dihydrochloride | 4-Hydroxyphenylalanine[3] |
| CAS Number | 300-34-5[1] | 23279-22-3 | 60-18-4[3] |
| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₂N₂O₃ · 2HCl · H₂O | C₉H₁₁NO₃[3] |
| Molecular Weight | 196.20 g/mol [1] | 287.14 g/mol | 181.19 g/mol [3] |
| Melting Point | Not available | 158-160 °C (decomposes) | 343 °C (decomposes) |
| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL[4] | Water: 26.91 mg/mL | Water: 0.453 g/L at 25 °C |
| pKa (predicted) | 2.15 (carboxyl) | Not available | 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl)[5] |
| Appearance | Solid | Solid | White solid[3] |
| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)N)O[1] | O.Cl.Cl.N--INVALID-LINK--C(O)=O | N--INVALID-LINK--C(O)=O[3] |
| InChI Key | POGSZHUEECCEAP-ZETCQYMHSA-N[1] | ITQBVYBSXFBTJX-QTPLPEIMSA-N | OUYCCCASQSFEME-QMMMGPOBSA-N[3] |
Note: Some data, particularly for the free base form of 3-Amino-L-tyrosine, is limited in publicly available literature. The dihydrochloride monohydrate is the more commonly supplied form.
Spectral Data
Spectral data is crucial for the identification and characterization of 3-Amino-L-tyrosine.
-
NMR Spectroscopy: 1H and 13C NMR spectra are available for 3-Amino-L-tyrosine and its dihydrochloride monohydrate form.[1][6] These spectra are instrumental in confirming the molecular structure, particularly the position of the amino group on the phenyl ring.
-
IR Spectroscopy: The infrared spectrum of 3-Amino-L-tyrosine shows characteristic peaks for the amino groups, the carboxylic acid, the hydroxyl group, and the aromatic ring.[1] The FTIR spectrum of L-tyrosine hydrochloride shows sharp lines between 2800 and 3070 cm⁻¹ corresponding to O-H and N-H stretching, a C=O vibration at 1735 cm⁻¹, and NH₃⁺ bending modes near 1598 and 1475 cm⁻¹.[7]
-
UV-Vis Spectroscopy: The UV absorption spectrum of L-tyrosine in aqueous solution typically shows absorption maxima around 223 nm and 277 nm.[8] The introduction of the 3-amino group is expected to shift these absorption maxima.
Synthesis of 3-Amino-L-tyrosine
The most common and well-documented method for the synthesis of 3-Amino-L-tyrosine is a two-step process starting from L-tyrosine. This involves an initial nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amino group.
Caption: Synthesis of 3-Amino-L-tyrosine from L-tyrosine.
Experimental Protocol: Nitration of L-Tyrosine to 3-Nitro-L-tyrosine
This protocol is adapted from established methods for the nitration of tyrosine.
Safety Precautions: This procedure involves the use of concentrated strong acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice-water bath
-
Dropping funnel
-
Beakers
-
Vacuum filtration apparatus
Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate cooled beaker, prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over a period of 30 minutes using a dropping funnel. It is critical to maintain the reaction temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-Nitro-L-tyrosine will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of ice-cold deionized water. The product can be further purified by recrystallization from hot deionized water. Dry the purified yellow crystals in a vacuum oven at 50 °C to a constant weight.
Experimental Protocol: Reduction of 3-Nitro-L-tyrosine to 3-Amino-L-tyrosine
This protocol describes a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.
Safety Precautions: This procedure involves the use of hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood, and all sources of ignition should be eliminated. The catalyst can be pyrophoric and should be handled with care.
Materials:
-
3-Nitro-L-tyrosine
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration aid (e.g., Celite)
-
Rotary evaporator
Methodology:
-
Setup: To a hydrogenation flask, add 3-Nitro-L-tyrosine (1.0 g) and a suitable solvent such as methanol (50 mL).
-
Catalyst Addition: Carefully add the Pd/C catalyst (10% by weight of the starting material) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-L-tyrosine. The product can be further purified by recrystallization or chromatography if necessary.
Biological Activity and Mechanism of Action
3-Amino-L-tyrosine exhibits a range of biological activities, primarily stemming from its ability to act as an analog of L-tyrosine.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin.[9] The inhibition of tyrosinase is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation.[9] 3-Amino-L-tyrosine can act as an inhibitor of tyrosinase, likely by competing with the natural substrate, L-tyrosine, for binding to the active site of the enzyme.
Caption: Competitive inhibition of tyrosinase by 3-Amino-L-tyrosine.
Cytotoxicity and Apoptosis Induction
Several studies have reported the cytotoxic effects of 3-Amino-L-tyrosine against certain cell lines. For instance, it has been shown to be cytotoxic to KG-1 leukemia cells.[4] While the precise signaling pathways are still under investigation, studies on the closely related compound, 3-Nitro-L-tyrosine, suggest a potential mechanism involving the induction of apoptosis. 3-Nitro-L-tyrosine has been shown to induce apoptosis in motor neurons and dopaminergic cells.[10][11][12] This process may be mediated by its metabolism within the cell, potentially leading to the activation of caspase cascades. It is plausible that 3-Amino-L-tyrosine could exert its cytotoxic effects through similar pro-apoptotic pathways.
Signaling Pathways
The interaction of 3-Amino-L-tyrosine with cellular signaling pathways is an area of active research. Given its structural similarity to L-tyrosine, it may influence pathways regulated by tyrosine kinases and amino acid sensing mechanisms. L-tyrosine is a precursor for catecholamine synthesis and can influence mTOR and PI3K/Akt signaling.[13][14][15][16][17]
Putative Apoptosis Signaling Pathway
Based on studies of related nitro- and amino-tyrosine derivatives, a possible signaling pathway for the induction of apoptosis by 3-Amino-L-tyrosine is proposed below. This pathway involves uptake by amino acid transporters, potential metabolic conversion, and subsequent activation of intrinsic apoptotic pathways.
Caption: A putative signaling pathway for 3-Amino-L-tyrosine-induced apoptosis.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol provides a method for screening the inhibitory effect of 3-Amino-L-tyrosine on tyrosinase activity using a colorimetric assay.
Caption: Workflow for a tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
3-Amino-L-tyrosine (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well clear flat-bottom plate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of 3-Amino-L-tyrosine and Kojic acid in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer + Tyrosinase solution.
-
Test Inhibitor: Buffer + Tyrosinase solution + 3-Amino-L-tyrosine solution.
-
Positive Control: Buffer + Tyrosinase solution + Kojic acid solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode at 25°C for a set period (e.g., 30-60 minutes). The formation of dopachrome results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100
Cytotoxicity Assay (Neutral Red Uptake)
This protocol describes a method to assess the cytotoxicity of 3-Amino-L-tyrosine based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.
Materials:
-
Target cell line (e.g., KG-1)
-
Complete cell culture medium
-
3-Amino-L-tyrosine
-
96-well cell culture plate
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells) or recovery.
-
Treatment: Prepare a range of concentrations of 3-Amino-L-tyrosine in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing a final concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add the Neutral Red destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.
-
-
Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
References
- 1. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-L-tyrosine(621-44-3) 13C NMR spectrum [chemicalbook.com]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of motor neuron apoptosis by free 3-nitro-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. youtube.com [youtube.com]
